molecular formula C16H13NO B12601115 6-(4-Methoxyphenyl)quinoline CAS No. 878276-91-6

6-(4-Methoxyphenyl)quinoline

Cat. No.: B12601115
CAS No.: 878276-91-6
M. Wt: 235.28 g/mol
InChI Key: NHTSSCYRGSBGJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-amino-4’-methoxybenzophenone with phosphorus oxychloride (POCl3) under reflux conditions can yield the desired quinoline derivative . Another method involves the use of microwave irradiation to improve reaction efficiency and yield .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the yield but also reduce the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxyphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol or methanol as solvents.

    Substitution: HNO3, Cl2, Br2, sulfuric acid (H2SO4) as a catalyst.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline derivatives.

Properties

CAS No.

878276-91-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

6-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C16H13NO/c1-18-15-7-4-12(5-8-15)13-6-9-16-14(11-13)3-2-10-17-16/h2-11H,1H3

InChI Key

NHTSSCYRGSBGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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